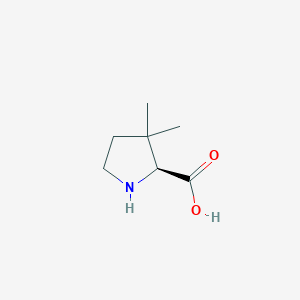

(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid

説明

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with a pyrrolidine ring structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as 3,3-dimethylbutanal.

Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidine ring. This can be achieved through various methods, including reductive amination or cyclization using a suitable catalyst.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (2S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may also include advanced purification techniques such as crystallization or distillation.

化学反応の分析

Types of Reactions: (2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

科学的研究の応用

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and catalysts.

作用機序

The mechanism of action of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact mechanism may vary depending on the specific application and target.

類似化合物との比較

(2S)-5-Oxopyrrolidine-2-carboxylic acid: Another chiral pyrrolidine derivative with different functional groups.

(2S)-2-Hydroxyoctanoic acid: A medium-chain fatty acid with a similar chiral center but different structural features.

Uniqueness: (2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific stereochemistry and reactivity.

生物活性

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid, also known as a derivative of pyrrolidine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can lead to significant changes in metabolic pathways.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways that are critical for cellular function.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage.

2. Neuroprotective Effects

Studies suggest potential neuroprotective roles for this compound, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammation. These effects are vital for maintaining neuronal health and function.

3. Anticoagulant Activity

There is emerging evidence that this compound may influence coagulation pathways. However, further research is needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

Case Study: Neuroprotection

In a study examining the neuroprotective effects of this compound, researchers found that it enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). This enhancement was associated with reduced oxidative stress and improved neuronal survival under conditions mimicking ischemia.

特性

IUPAC Name |

(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFLYFRHDIHZFZ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN[C@@H]1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609238 | |

| Record name | 3,3-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204267-20-9 | |

| Record name | 3,3-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。